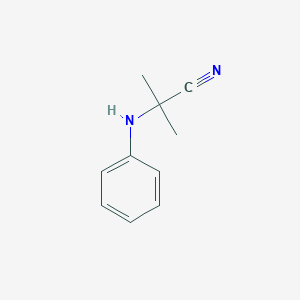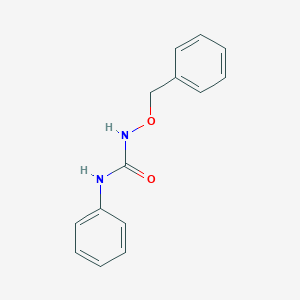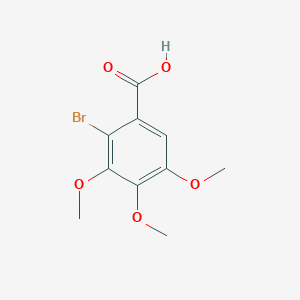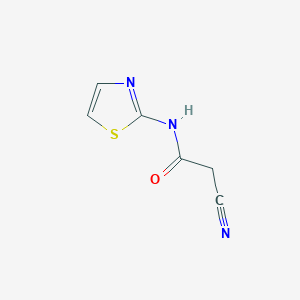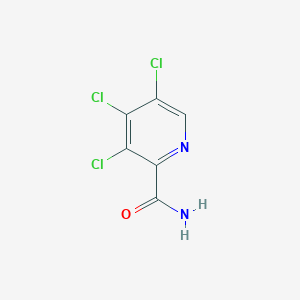
3,4,5-Trichloropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4,5-Trichloropyridine-2-carboxamide” is a derivative of pyridine . It is a compound with the molecular formula C6H3Cl3N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid at around 20 °C resulted in 4,5,6-trichloropyrimidine-2-carboxamide in 91% yield .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with three chlorine atoms and a carboxamide group . The molecular weight of the compound is 225.46000 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 225.46000 and a LogP value of 2.84100 .
科学的研究の応用
Inhibitors of Transcription Factors
3,4,5-Trichloropyridine-2-carboxamide derivatives have been explored for their potential as inhibitors of transcription factors NF-kappaB and AP-1. These studies focus on improving oral bioavailability and examining the structure-activity relationship, highlighting the critical role of the carboxamide group and the effect of substitutions on the pyrimidine ring for activity (Palanki et al., 2000).
Functionalization Reactions
Research on this compound has also included studies on its functionalization reactions, demonstrating the compound's versatility in organic synthesis. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with diaminopyridine, showcasing the compound's utility in creating novel chemical structures with potential biological activity (Yıldırım et al., 2005).
Synthesis of Polyamides
Another application involves the synthesis of new polyamides using this compound derivatives, highlighting the compound's role in developing materials with specific thermal and solubility properties. These polyamides, containing pyridyl moieties, have been characterized for their potential use in various industries (Faghihi & Mozaffari, 2008).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This research highlights the compound's potential as a base for developing new antimicrobial agents, providing insights into the structural requirements for activity against various microbial strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Nucleophilic Organocatalysis
Studies have also focused on the nucleophilic properties of triamino-substituted pyridines, including this compound derivatives. These compounds exhibit significant nucleophilic behavior due to the conjoined effects of amino groups, making them powerful Lewis bases suitable for nucleophilic organocatalysis (De Rycke et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4,5-trichloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-2-1-11-5(6(10)12)4(9)3(2)8/h1H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYSIYIYDCZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(=O)N)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352531 |
Source


|
| Record name | 3,4,5-trichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202192-84-5 |
Source


|
| Record name | 3,4,5-trichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

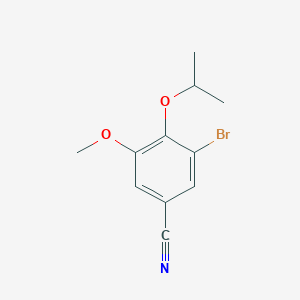


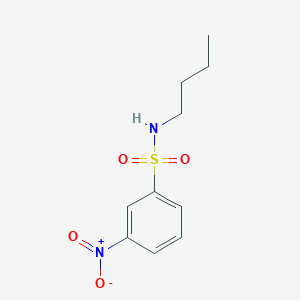
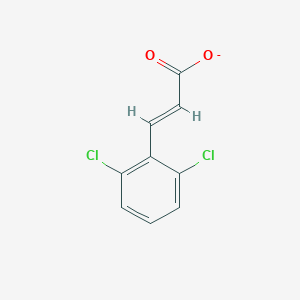
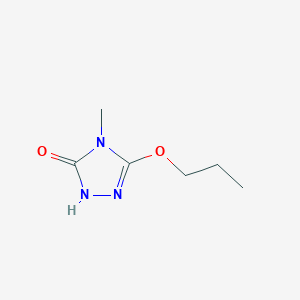
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
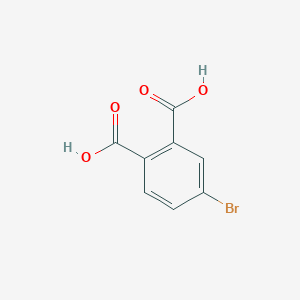
![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
